molecular formula C12H8Br2ClNO2 B3018694 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester CAS No. 1275545-13-5

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester

Cat. No.: B3018694
CAS No.: 1275545-13-5
M. Wt: 393.46
InChI Key: LWSQWKWOGDFWDY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester is a quinoline derivative characterized by the presence of bromine and chlorine substituents on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester typically involves the bromination and chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride or phosphorus pentachloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will yield 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro- .

Scientific Research Applications

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester is unique due to its specific combination of bromine, chlorine, and ester functional groups. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 6,8-dibromo-4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2ClNO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQWKWOGDFWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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